molecular formula C14H14Cl4O4 B12304051 1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate CAS No. 858442-42-9

1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate

Cat. No.: B12304051
CAS No.: 858442-42-9
M. Wt: 388.1 g/mol
InChI Key: AVOYSSYRFWPOOB-UHFFFAOYSA-N
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Description

1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C14H14Cl4O4 and a molecular weight of 388.07 g/mol . This compound is characterized by its two 1,3-dichloropropan-2-yl groups attached to a benzene ring, which also bears two ester functional groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate typically involves the reaction of benzene-1,2-dicarboxylic acid with 1,3-dichloropropan-2-ol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and maximize yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium are commonly used for substitution reactions.

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium is used for oxidation reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

858442-42-9

Molecular Formula

C14H14Cl4O4

Molecular Weight

388.1 g/mol

IUPAC Name

bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C14H14Cl4O4/c15-5-9(6-16)21-13(19)11-3-1-2-4-12(11)14(20)22-10(7-17)8-18/h1-4,9-10H,5-8H2

InChI Key

AVOYSSYRFWPOOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC(CCl)CCl)C(=O)OC(CCl)CCl

Origin of Product

United States

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